3-(3-Chlorophenyl)-2',3'-dichloropropiophenone
Overview
Description
3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone: is an organic compound that belongs to the class of substituted phenyl ketones This compound is characterized by the presence of a chlorophenyl group and two chlorine atoms attached to the propiophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone typically involves the chlorination of propiophenone derivatives. One common method includes the use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent. The reaction proceeds through chlorination, followed by low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .
Industrial Production Methods: Industrial production of this compound often employs similar chlorination techniques, with a focus on optimizing yield and purity. The use of aluminum trichloride as a catalyst and 1,2-dichloroethane as a solvent is preferred due to its high activity and selectivity, as well as its minimal corrosivity to reaction equipment .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology and Medicine: It can be used as a probe to investigate the mechanisms of action of various enzymes and to develop new therapeutic agents .
Industry: In the industrial sector, 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is utilized in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme. The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
3-Chloromethcathinone: This compound is structurally similar to 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone and shares some chemical properties.
4-Chloromethcathinone: Another related compound with similar structural features but distinct pharmacological properties.
Uniqueness: 3-(3-Chlorophenyl)-2’,3’-dichloropropiophenone is unique due to its specific substitution pattern and the presence of multiple chlorine atoms. This gives it distinct reactivity and stability compared to other similar compounds, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQDUDWWWZEKSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644448 | |
Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898787-35-4 | |
Record name | 1-Propanone, 3-(3-chlorophenyl)-1-(2,3-dichlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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